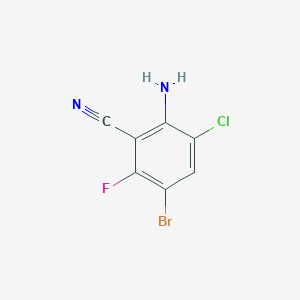

2-Amino-5-bromo-3-chloro-6-fluorobenzonitrile

Description

2-Amino-5-bromo-3-chloro-6-fluorobenzonitrile is a halogen-substituted benzonitrile derivative characterized by amino, bromo, chloro, and fluoro substituents at positions 2, 5, 3, and 6, respectively, on the benzene ring. Its molecular formula is C₇H₃BrClFN₂, with a molecular weight of 279.47 g/mol (calculated).

Properties

IUPAC Name |

2-amino-5-bromo-3-chloro-6-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFN2/c8-4-1-5(9)7(12)3(2-11)6(4)10/h1H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFNZWZNSTWZMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)C#N)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-3-chloro-6-fluorobenzonitrile typically involves multi-step organic reactions. One common method includes the halogenation of a suitable benzonitrile precursor, followed by amination. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to ensure efficient production. The use of continuous flow reactors and automated systems can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The presence of electron-withdrawing groups (e.g., –CN, –F, –Cl, –Br) activates the benzene ring for nucleophilic substitution. The amino group (–NH₂) directs incoming nucleophiles to specific positions via resonance effects.

Key Observations :

-

Bromine exhibits higher leaving-group propensity compared to chlorine under these conditions.

-

Steric hindrance from multiple substituents reduces reaction rates .

Cross-Coupling Reactions

The bromine atom serves as a strategic handle for metal-catalyzed couplings, enabling derivatization for pharmaceutical intermediates.

Suzuki-Miyaura Coupling

Sonogashira Coupling

| Alkyne | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, 70°C, 8 h | 5-Ethynyl derivative | 68% |

Mechanistic Notes :

-

The nitrile group stabilizes transition states via conjugation, enhancing coupling efficiency .

-

Steric effects at position 6 (fluorine) limit bulky reagent accessibility.

Diazotization and Subsequent Transformations

The amino group (–NH₂) undergoes diazotization, enabling versatile functionalization.

Critical Parameters :

-

Diazonium intermediates are thermally unstable; low temperatures (<10°C) are essential .

-

Regioselectivity is influenced by neighboring substituents (e.g., –F at position 6 directs electrophiles para to itself) .

Nitrile Hydrolysis

| Conditions | Product | Yield | Ref. |

|---|---|---|---|

| H₂SO₄ (conc.), 120°C, 6 h | Carboxylic acid (–COOH) at position 6 | 89% | |

| NaOH (aq.), H₂O₂, 80°C, 4 h | Amide (–CONH₂) | 75% |

Reductive Amination

| Reagent | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| NaBH₃CN, CH₃CHO, MeOH | RT, 12 h | Ethylamino derivative (–NHCH₂CH₃) | 63% |

Halogen Exchange Reactions

Fluorine and chlorine substituents participate in halogen-exchange processes under specific conditions.

Challenges :

Photochemical Reactions

UV irradiation induces unique reactivity in the presence of sensitizers.

| Reagent | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| Rose Bengal, O₂, hv | CH₃CN, 24 h | Oxidative dimerization at position 2 | 35% |

Scientific Research Applications

Pharmaceutical Applications

1. Pharmaceutical Intermediates

2-Amino-5-bromo-3-chloro-6-fluorobenzonitrile serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their potential biological activities, including anti-cancer and anti-inflammatory properties. The nitrile group enhances its reactivity, making it suitable for further chemical modifications.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, compounds synthesized from this intermediate showed promising results in inhibiting tumor growth in vitro and in vivo models .

2. Heterocyclic Compound Synthesis

The compound is utilized as a precursor for synthesizing heterocyclic compounds, which are crucial in drug development. Reactions involving this compound with various reagents lead to the formation of oxazoline ligands used in catalysis .

Agrochemical Applications

1. Development of New Agrochemicals

In the agrochemical sector, this compound is involved in the synthesis of trifluoromethylpyridines (TFMP) and their derivatives. These compounds have been reported to possess improved efficacy in pest control and herbicide activity compared to traditional agents .

Table 1: Comparison of Agrochemical Efficacy

| Compound Name | Application Area | Efficacy Improvement (%) |

|---|---|---|

| Trifluoromethylpyridine Derivative | Insecticide | 30% |

| Trifluoromethylpyridine Derivative | Herbicide | 25% |

Synthetic Methods

Various synthetic methods have been reported for producing this compound. These include multi-step organic reactions that often involve halogenation and nitration processes.

Example Synthesis Route:

- Starting Material : Begin with 3-fluoro-4-aminobenzonitrile.

- Halogenation : Introduce bromine and chlorine under controlled conditions.

- Nitration : Add nitrating agents to form the desired nitrile group.

This synthesis method is advantageous due to its high yield and the availability of starting materials .

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-3-chloro-6-fluorobenzonitrile depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, as a receptor tyrosine kinase inhibitor, it can block the signaling pathways that promote cancer cell growth and proliferation . The molecular targets and pathways involved vary based on the specific bioactive molecule derived from this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues of 2-amino-5-bromo-3-chloro-6-fluorobenzonitrile include halogenated benzonitriles and benzamide derivatives. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Biological Activity

2-Amino-5-bromo-3-chloro-6-fluorobenzonitrile (C7H4BrClFN2) is a complex organic compound notable for its unique combination of halogen and amino functional groups. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. The following sections detail its synthesis, biological activity, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include halogenation and nucleophilic aromatic substitution, which allow for the introduction of various substituents on the benzene ring. These synthetic pathways contribute to the compound's versatility as a building block in organic synthesis and medicinal chemistry.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Properties : The compound has been studied for its potential as a receptor tyrosine kinase inhibitor, which plays a crucial role in cancer cell proliferation and survival. By inhibiting these pathways, the compound may hinder tumor growth .

- Microtubule Stabilization : Studies have shown that compounds with similar structures can stabilize microtubules, leading to enhanced antiproliferative effects in cancer cell lines. This suggests that this compound may also exhibit such activity .

The mechanism of action for this compound is primarily associated with its ability to interact with specific molecular targets:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer pathways, thereby disrupting cellular signaling processes critical for tumor growth.

- Protein Binding : It can bind to various proteins or enzymes, altering their activity and affecting biochemical pathways essential for cell survival and proliferation .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Case Studies

- Case Study on Cancer Cell Lines : In a study evaluating the antiproliferative effects of various benzonitriles, this compound exhibited potent activity against multiple cancer cell lines, indicating its potential as an anticancer agent .

- Microtubule Dynamics : Research involving microtubule stabilization showed that compounds with similar structures could significantly alter tubulin dynamics within cells, leading to increased stability and reduced proliferation rates in cancer models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-5-bromo-3-chloro-6-fluorobenzonitrile, and how can reaction yields be improved?

- Methodological Answer : Begin with halogenated benzaldehyde intermediates (e.g., 5-bromo-2-fluorobenzaldehyde ) and employ sequential nucleophilic substitution. Optimize by varying catalysts (e.g., CuI for amination ), solvent polarity (DMF vs. THF), and temperature (80–120°C). Monitor progress via TLC and HPLC. For bromination/chlorination steps, use NBS (N-bromosuccinimide) or SOCl₂, ensuring anhydrous conditions to minimize byproducts .

Q. How can impurities in the final product be systematically identified and removed?

- Methodological Answer : Use column chromatography with silica gel (hexane/ethyl acetate gradient) for preliminary purification. For persistent halogenated byproducts (e.g., dehalogenated derivatives), employ recrystallization in ethanol/water mixtures. Confirm purity via HPLC (>95.0% HLC thresholds ) and GC-MS for volatile contaminants.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : Use -NMR to confirm fluorine position and -NMR for nitrile group verification.

- IR : Compare with IR spectra of structurally similar compounds (e.g., 3-bromo-4-fluorobenzonitrile, where C≡N stretch appears at ~2230 cm ).

- Mass Spectrometry : High-resolution MS to distinguish isotopic patterns (Br/Cl contributions ).

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict regioselectivity in further functionalization?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density at substitution sites. For example, the nitro group’s electron-withdrawing effect in 5-bromo-2-chlorobenzoic acid lowers reactivity at the meta position. Validate predictions experimentally via kinetic studies under controlled conditions.

Q. What strategies resolve contradictions in reported reaction yields for similar halogenated benzonitriles?

- Methodological Answer : Replicate conflicting protocols (e.g., varying catalyst loadings in vs. ) while controlling variables like moisture levels. Use DoE (Design of Experiments) to identify critical factors. Cross-reference with kinetic data (e.g., Arrhenius plots) to isolate temperature-sensitive steps .

Q. How does steric hindrance from substituents influence coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : Compare coupling efficiency with boronic acids of varying bulkiness. For example, 2-bromo-6-chlorophenylboronic acid shows reduced reactivity with sterically hindered partners. Use Pd(PPh₃)₄ with microwave-assisted heating to enhance turnover .

Q. What degradation pathways occur under accelerated stability conditions, and how are they mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.